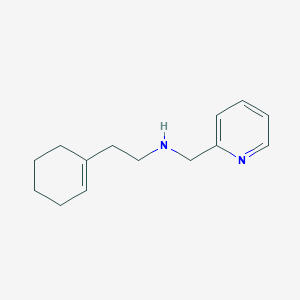![molecular formula C13H15Cl2N5O3 B275992 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275992.png)
4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide, also known as ADOC, is a synthetic compound that has been widely studied for its potential applications in scientific research. ADOC belongs to the class of oxadiazole compounds, which have been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cells. 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins in cells. This inhibition leads to the disruption of normal cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has also been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with high purity. 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is also stable and has a long shelf life, making it a convenient compound for use in experiments. However, 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide also has some limitations. It is a relatively new compound, which means that there is still much to be learned about its properties and potential applications. In addition, 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide can be toxic at high concentrations, which means that care must be taken when handling and using the compound.
Orientations Futures
There are several future directions for research on 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. One area of research could be to further explore its potential applications in cancer research. Another area of research could be to investigate its potential applications in the treatment of viral infections. Additionally, research could be conducted to further understand the mechanism of action of 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide and to identify potential targets for the development of new drugs. Finally, research could be conducted to explore the potential applications of 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide in the treatment of inflammatory and neurological disorders.
Conclusion:
In conclusion, 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a synthetic compound that has been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has potential applications in scientific research, particularly in the fields of cancer research and the treatment of viral infections. While there is still much to be learned about 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide, its potential applications make it an exciting compound for future research.
Méthodes De Synthèse
The synthesis of 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves a multi-step process that includes the reaction of 3,5-dichloro-2-methoxybenzylamine with ethyl 2-amino-2-oxoacetate to form an intermediate compound. This intermediate is then reacted with an isocyanate to produce the final product, 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. The synthesis of 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been optimized to yield high purity and high yields, making it a cost-effective and efficient compound for scientific research.
Applications De Recherche Scientifique
4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research, where 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been shown to exhibit potent anticancer activity against a range of cancer cell lines. 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has also been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C virus. In addition, 4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been shown to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C13H15Cl2N5O3 |
|---|---|
Poids moléculaire |
360.19 g/mol |
Nom IUPAC |
4-amino-N-[2-[(3,5-dichloro-2-methoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C13H15Cl2N5O3/c1-22-11-7(4-8(14)5-9(11)15)6-17-2-3-18-13(21)10-12(16)20-23-19-10/h4-5,17H,2-3,6H2,1H3,(H2,16,20)(H,18,21) |
Clé InChI |
HAPXZJVGRIYXPQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1CNCCNC(=O)C2=NON=C2N)Cl)Cl |
SMILES canonique |
COC1=C(C=C(C=C1Cl)Cl)CNCCNC(=O)C2=NON=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine](/img/structure/B275917.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine](/img/structure/B275925.png)
![[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275926.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275928.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B275930.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B275931.png)
![2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275933.png)
![2-(4-{[(2-Chlorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275935.png)